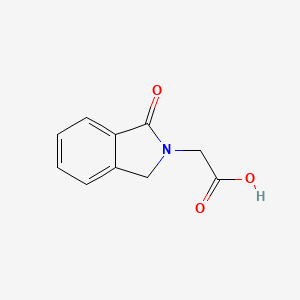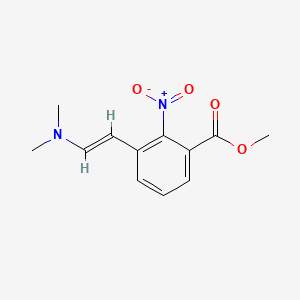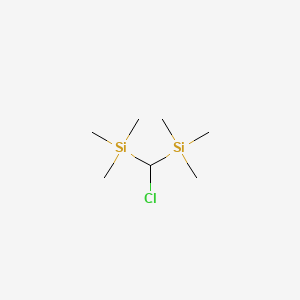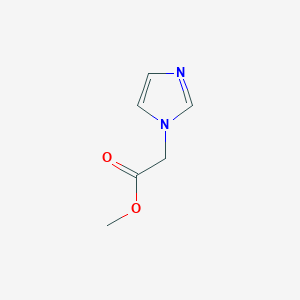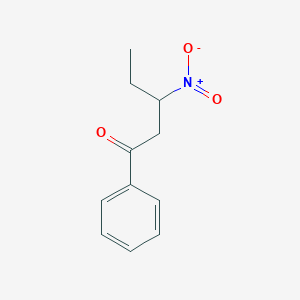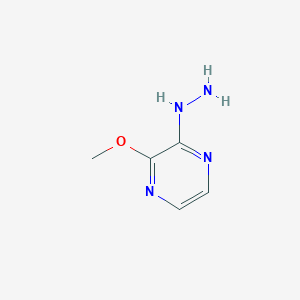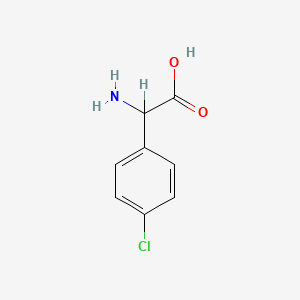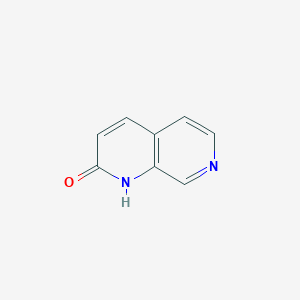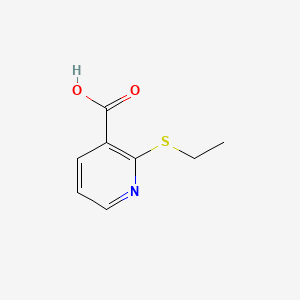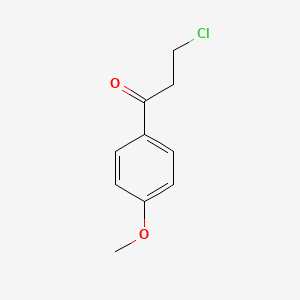
3-Chloro-1-(4-methoxyphenyl)propan-1-one
Vue d'ensemble
Description
3-Chloro-1-(4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 . It is also known by its IUPAC name, 3-chloro-1-(4-methoxyphenyl)-1-propanone . The compound is typically a light-yellow to yellow to brown solid .
Molecular Structure Analysis
The InChI code for 3-Chloro-1-(4-methoxyphenyl)propan-1-one is 1S/C10H11ClO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Chloro-1-(4-methoxyphenyl)propan-1-one is a light-yellow to yellow to brown solid . It has a molecular weight of 198.65 .Applications De Recherche Scientifique
Organic Chemistry - Synthesis of Pyrazoles
- Summary of Application : “3-Chloro-1-(4-methoxyphenyl)propan-1-one” is used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. These compounds are important in the field of medicinal chemistry due to their diverse biological activities.
- Methods of Application : The synthesis involves a cyclocondensation reaction starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
- Results or Outcomes : The synthesis yields 1,3,5-trisubstituted-1H-pyrazoles in 78–92% yields . These compounds show different fluorescence properties when the electron withdrawing group is attached to acetophenone . For example, compound 5i shows from orange-red to cyan in different solvents . Compound 5i as a metal ion fluorescent probe has excellent selectivity for Ag+ detection .
Cancer Research - PARP-1 Inhibitors
- Summary of Application : “3-Chloro-1-(4-methoxyphenyl)propan-1-one” can be used as potent PARP-1 inhibitors . PARP-1 (Poly ADP-ribose polymerase 1) is a protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death. Inhibitors of PARP-1 have been studied for their potential use in cancer treatment.
- Methods of Application : The compound can be used in vitro to study its inhibitory effects on PARP-1 activity. This involves biochemical assays to measure the enzymatic activity of PARP-1 in the presence of the compound .
- Results or Outcomes : The specific outcomes would depend on the particular study, but generally, the compound could show potential as an antitumor agent due to its inhibitory effects on PARP-1 .
Parkinson’s Research
- Summary of Application : “3-Chloro-1-(4-methoxyphenyl)propan-1-one” is used in Parkinson’s research . Parkinson’s disease is a neurodegenerative disorder that affects predominately dopamine-producing neurons in a specific area of the brain. The compound can be used to study its effects on the disease.
- Methods of Application : The compound can be used in vitro and in vivo to study its effects on the disease. This involves biochemical assays and animal models to measure the effects of the compound on the disease .
- Results or Outcomes : The specific outcomes would depend on the particular study, but generally, the compound could show potential as a therapeutic agent for Parkinson’s disease .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
3-chloro-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBUZSAECLLZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283451 | |
| Record name | 3-chloro-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-methoxyphenyl)propan-1-one | |
CAS RN |
35999-20-3 | |
| Record name | 35999-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 35999-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4'-methoxypropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



